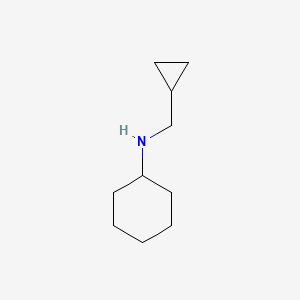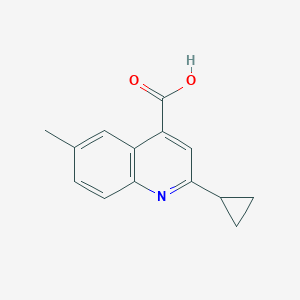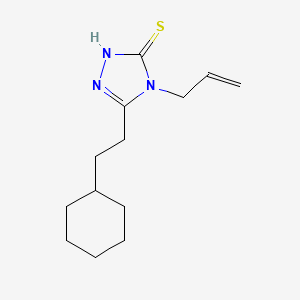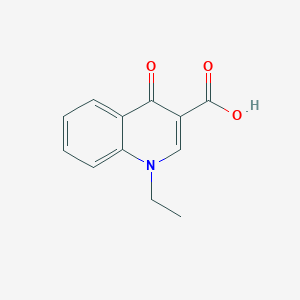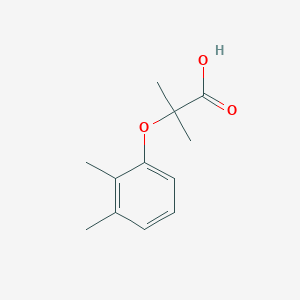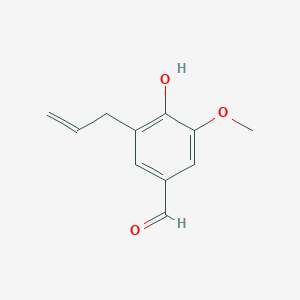amine CAS No. 3241-00-7](/img/structure/B1270993.png)
[(4-Methoxyphenyl)methyl](2-phenylethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound can be synthesized via the Schiff bases reduction route . The reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .Molecular Structure Analysis
The compound consists of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
The compound is a valuable building block in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Physical And Chemical Properties Analysis
The compound is a liquid with a refractive index of n20/D 1.538 (lit.) . It has a boiling point of 138-140 °C/20 mmHg (lit.), 254-256 °C and a density of 1.031 g/mL at 20 °C (lit.) .Applications De Recherche Scientifique
Monoamine Oxidase Inhibiting Activity
(4-Methoxyphenyl)methylamine has been studied for its monoamine oxidase inhibiting activity. Ferguson and Keller (1975) found that members of this series partially prevented reserpine-induced hypothermia in mice and inhibited monoamine oxidase in studies. The secondary amine was the most active member of this series (Ferguson & Keller, 1975).
Toxicokinetics and Analytical Toxicology
Richter et al. (2019) conducted toxicokinetic studies which are essential in clinical and forensic toxicology to understand drug–drug interactions and elimination routes. They evaluated the toxicological detectability of N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues), including 1-(1-Benzofuran-5-yl)-N-[(2-methoxyphenyl)methyl]propan-2-amine, in standard urine screening approaches by means of hyphenated mass spectrometry (Richter et al., 2019).
Potential in Melanin Biosynthesis Inhibition
(4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene, which is structurally related, was investigated for its effects on melanin biosynthesis. Choi et al. (2002) found that this compound inhibited tyrosinase activity and exhibited UV-blocking effects, suggesting its potential use as a skin whitening agent (Choi et al., 2002).
Anticoccidial and Antimicrobial Activity
Compounds structurally related to (4-Methoxyphenyl)methylamine have been studied for their antimicrobial activity. Georgiadis (1976) synthesized derivatives that exhibited significant antimicrobial and anticoccidial activities, indicating the potential of these compounds in the treatment of infections and as coccidiostats (Georgiadis, 1976).
GC-MS Analysis in Forensic Studies
Awad et al. (2008) analyzed acylated derivatives of regioisomers of 2-methoxy-4-methyl-phenethylamines, which are related to (4-Methoxyphenyl)methylamine, for their use in forensic science. These analyses are critical in differentiating various substances in forensic investigations (Awad et al., 2008).
Mechanistic Study in Hydrogen Transfer
A study by Samec et al. (2006) focused on hydrogen transfer to imines from a hydroxycyclopentadienyl ruthenium hydride. Although not directly on (4-Methoxyphenyl)methylamine, this research provides insights into the reactions involving structurally similar compounds (Samec et al., 2006).
Safety And Hazards
The compound has been associated with numerous cases of severe toxicity and death. It is not intended for human or veterinary use and is for research use only.
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-18-16-9-7-15(8-10-16)13-17-12-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSSOYCKZSYAQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364614 |
Source


|
| Record name | N-[(4-Methoxyphenyl)methyl]-2-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methoxyphenyl)methyl](2-phenylethyl)amine | |
CAS RN |
3241-00-7 |
Source


|
| Record name | N-[(4-Methoxyphenyl)methyl]-2-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

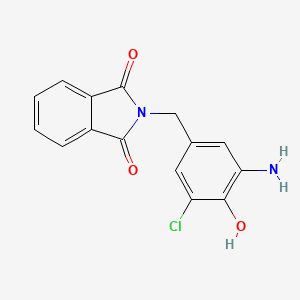
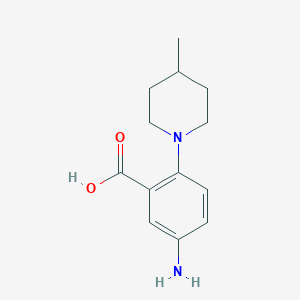
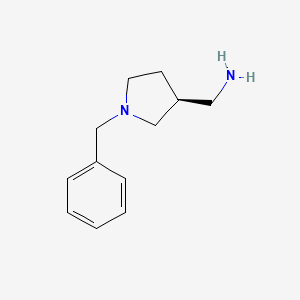
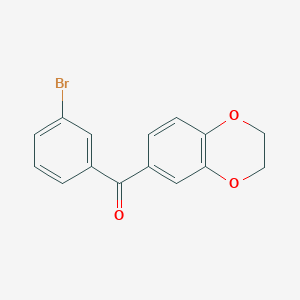
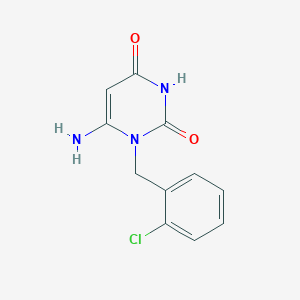
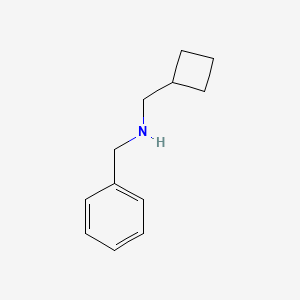
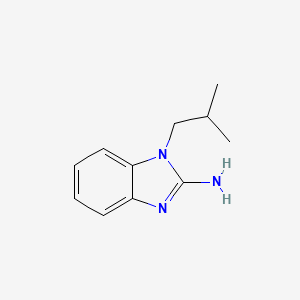
![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)
